9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole
Overview
Description
9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole (abbreviated as EPC) is a heterocyclic compound that has been widely studied in scientific research. It belongs to the carbazole family and has a unique chemical structure that makes it a promising candidate for various applications.
Scientific Research Applications
Synthesis and Biological Evaluation
Carbazole Derivatives Synthesis
Novel carbazole derivatives were synthesized, starting from carbazole and including reactions with ethyl choloroacetate, semicarbazide, and a variety of aromatic aldehydes. These compounds were characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Anticancer Activities
These synthesized carbazole derivatives were evaluated for their antibacterial, antifungal, and anticancer activities. Certain compounds showed significant activity against Human Breast Cancer Cell Line MCF7 and also exhibited notable antibacterial and antifungal properties (Sharma, Kumar, & Pathak, 2014).
Antimicrobial Activities of 9H-Carbazole Derivatives
Another study focused on 9H-carbazole derivatives which exhibited antimicrobial properties. This research highlights the potential of carbazole compounds in the development of new antimicrobial agents (Salih, Salimon, & Yousif, 2016).
Anticancer and Antioxidant Activities
Inhibition of Human Topoisomerase II
Carbazole derivatives were evaluated for their ability to inhibit human topoisomerase II, showing potential as anticancer agents, especially against breast cancer cells (Saturnino et al., 2018).
Antioxidant and Cytotoxic Agents
Synthesized carbazole derivatives were evaluated for in vitro antioxidant activity and cancer cell inhibitory potential. They showed significant free radical scavenging efficacies and cytotoxic effects against cancer cell lines (Mistry, Patel, Keum, & Kim, 2016).
Photophysical and Chemical Properties
Photophysical Investigation in Organized Media
A study explored the photophysical properties of a carbazole compound, showcasing its potential as a probe for determining the critical micelle concentrations of surfactants (Alsharif, Mukhtar, Asiri, & Khan, 2018).
Polymerization of Carbazole-Based Monomer
Research on the polymerization of a carbazole-based monomer highlights its potential in materials science, particularly in the field of copolymers (Mustonen, Hukka, & Pakkanen, 2000).
properties
IUPAC Name |
9-ethyl-3-(piperazin-1-ylmethyl)carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21/h3-8,13,20H,2,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPUWWDCTLDCJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389597 | |
Record name | 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole | |
CAS RN |
356082-25-2 | |
Record name | 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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